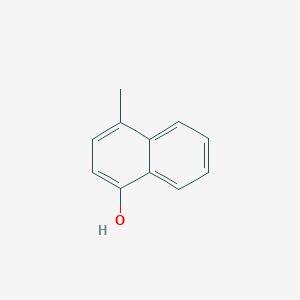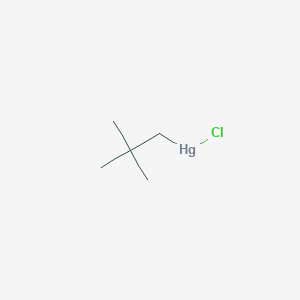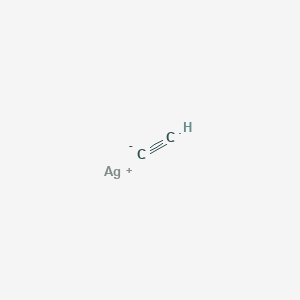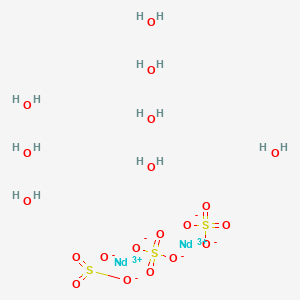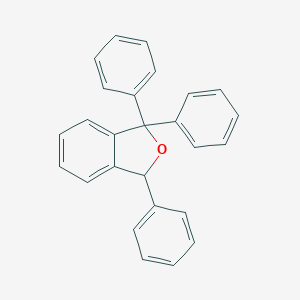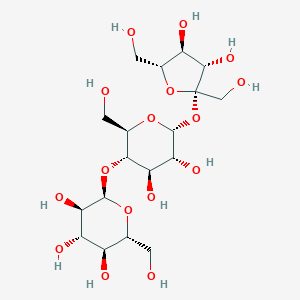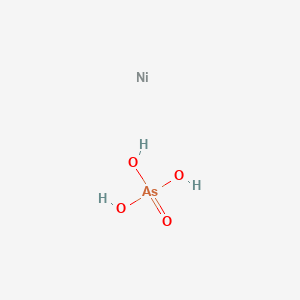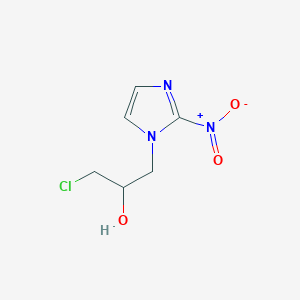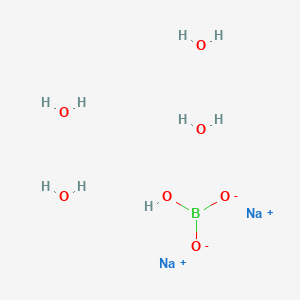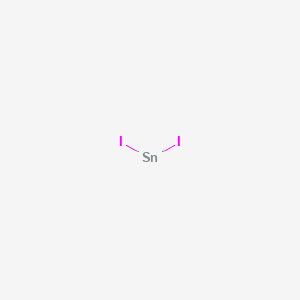![molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9](/img/structure/B89168.png)
[Diphenyl(propoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Diphenyl(propoxy)methyl]benzene, commonly known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPM is a white crystalline solid that belongs to the family of organic compounds known as diarylmethanes. It is a relatively new compound that was first synthesized in the 1960s and has since been the subject of numerous studies due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of DPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Studies have shown that DPM can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
Studies have shown that DPM can have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DPM has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DPM has been shown to have analgesic properties, which can help reduce pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DPM in lab experiments is its high purity and stability. DPM is a relatively stable compound that can be easily synthesized and purified, making it an ideal compound for use in various experiments. However, one of the limitations of using DPM is its relatively high cost compared to other compounds.
Future Directions
There are numerous future directions for research on DPM. One area of potential research is the development of DPM-based drugs for the treatment of Alzheimer's disease. Studies have shown that DPM can improve cognitive function, and further research could lead to the development of more effective treatments for this debilitating disease. Another area of potential research is the development of DPM-based materials for use in electronic displays. DPM has already been used as a key component in the synthesis of liquid crystals, and further research could lead to the development of more advanced materials with even greater potential applications.
Synthesis Methods
The synthesis of DPM involves the reaction of benzhydrol and 1-chloro-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of DPM as the main product. The purity of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
DPM has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and organic synthesis. In material science, DPM has been used as a key component in the synthesis of liquid crystals, which have applications in the production of electronic displays. In pharmaceuticals, DPM has been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
properties
CAS RN |
13594-77-9 |
|---|---|
Product Name |
[Diphenyl(propoxy)methyl]benzene |
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




